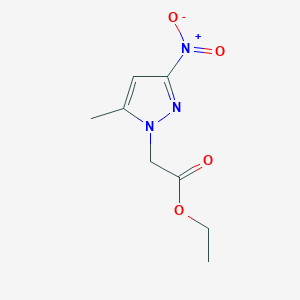

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYRANHPYLOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the strategic considerations for the regioselective N-alkylation of the pyrazole core, outlines a robust and reproducible synthetic protocol, and provides a thorough analysis of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel pyrazole-based compounds with therapeutic potential.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural features and diverse pharmacological activities have led to their incorporation into a wide array of clinically successful drugs. The pyrazole ring system can act as a versatile scaffold, allowing for functionalization at multiple positions to modulate biological activity and pharmacokinetic properties. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, with the nitro group serving as a versatile handle for further chemical transformations, and the acetate moiety providing a convenient point for chain extension or modification.

Strategic Approach to Synthesis: Navigating the Challenge of Regioselectivity

The core synthetic challenge in preparing this compound lies in the regioselective N-alkylation of the 5-methyl-3-nitro-1H-pyrazole precursor. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), both of which are nucleophilic and can potentially undergo alkylation. Achieving selective alkylation at the desired N1 position is paramount to obtaining the target compound in high yield and purity.

Several factors influence the regiochemical outcome of pyrazole N-alkylation, including:

-

Steric Hindrance: The presence of a methyl group at the C5 position sterically encumbers the adjacent N1 position to a lesser extent than the N2 position, which is flanked by the nitro group at C3. This steric differentiation is a key factor favoring alkylation at N1.

-

Electronic Effects: The electron-withdrawing nature of the nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 atom, further promoting alkylation at the more electron-rich N1 position.

-

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity. A non-coordinating base in a polar aprotic solvent is often employed to facilitate the formation of the pyrazolate anion while minimizing competing side reactions.

The synthetic strategy outlined in this guide leverages these principles to achieve a highly regioselective and efficient synthesis of the target compound.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a two-step sequence: first, the synthesis of the 5-methyl-3-nitro-1H-pyrazole precursor, followed by its N-alkylation with an appropriate ethyl haloacetate.

Synthesis of 5-methyl-3-nitro-1H-pyrazole

A common route to 5-methyl-3-nitro-1H-pyrazole involves the nitration of 5-methyl-1H-pyrazole. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The pyrazole ring is activated towards electrophilic attack, and the directing effects of the methyl group and the ring nitrogens guide the nitration to the C3 position.

Figure 1: Synthesis of the pyrazole precursor.

N-Alkylation of 5-methyl-3-nitro-1H-pyrazole

The second and final step is the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base deprotonates the pyrazole NH, forming the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in an SN2 reaction.

Figure 2: Experimental workflow for the N-alkylation step.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of pyrazoles and has been optimized for the synthesis of the title compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 5-methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | >98% |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | >98% |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | >99% |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | >99.8% |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Hexane | C₆H₁₄ | 86.18 | ACS grade |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS grade |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-nitro-1H-pyrazole (1.27 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (40 mL).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl chloroacetate (1.60 mL, 15.0 mmol) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) to afford the pure this compound.

Characterization Data

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~6.5-6.7 (s, 1H, pyrazole-H4)

-

~5.0 (s, 2H, N-CH₂-CO)

-

~4.2 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

-

~2.4 (s, 3H, pyrazole-CH₃)

-

~1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

~166 (C=O)

-

~155 (pyrazole-C3)

-

~145 (pyrazole-C5)

-

~110 (pyrazole-C4)

-

~62 (O-CH₂)

-

~52 (N-CH₂)

-

~14 (O-CH₂-CH₃)

-

~12 (pyrazole-CH₃)

Expected IR (ATR) ν (cm⁻¹):

-

~2980 (C-H stretch)

-

~1750 (C=O stretch, ester)

-

~1540 (N-O stretch, nitro)

-

~1370 (N-O stretch, nitro)

Expected Mass Spectrometry (ESI+):

-

m/z: 214.07 [M+H]⁺, 236.05 [M+Na]⁺

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By understanding the principles of regioselective N-alkylation and following the outlined protocol, researchers can reliably access this valuable building block for the development of novel pyrazole-based compounds. The strategic insights and detailed methodology presented herein are intended to empower scientists in their pursuit of innovative therapeutic agents.

References

-

Dong, H.; et al. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4673. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 2021, 26(10), 2945. [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 2001, 36(9), 737-742. [Link]

-

Synthesis and Characterization of some new Pyrazole Compounds. International Journal of ChemTech Research, 2018, 11(03), 204-212. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 2021, 133(1), 40. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021, 4(1), 42-52. [Link]

-

Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 2005, 61(52), 12377-12385. [Link]

-

Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 2012, 4(1), 183-192. [Link]

-

N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds, 2015, 51(9), 819-828. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014, 16(3), 576-579. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 2020, 44(36), 15643-15654. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Scientific & Engineering Research, 2015, 6(11), 727-735. [Link]

An In-depth Technical Guide to Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Research Applications

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive technical overview of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and foundational principles of pyrazole chemistry to present a predictive yet robust profile. The aim is to provide a solid starting point for the synthesis, characterization, and exploration of this compound's potential in medicinal chemistry.

Introduction and Strategic Importance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This compound is a functionalized pyrazole that combines several key features:

-

An N-acetic acid ethyl ester group , which can act as a handle for further chemical modification or influence solubility and cell permeability.

-

A nitro group at the 3-position, a strong electron-withdrawing group that can modulate the electronics of the pyrazole ring and serve as a precursor to an amino group for further derivatization.

-

A methyl group at the 5-position, which can influence the steric and electronic properties of the molecule.

This combination of functional groups makes it a promising scaffold for the development of new chemical entities.

Proposed Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the N-alkylation of the precursor, 5-methyl-3-nitro-1H-pyrazole[1].

The alkylation of N-unsubstituted pyrazoles can potentially lead to two regioisomers, as the reaction can occur at either of the two nitrogen atoms of the pyrazole ring. However, the position of the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen. In the case of 3(5)-substituted pyrazoles, the outcome of the alkylation is often a mixture of isomers.[2] The ratio of these isomers can be influenced by factors such as the nature of the alkylating agent, the solvent, and the base used.

A plausible synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methyl-3-nitro-1H-pyrazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired N1-alkylated isomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Caption: Key reaction pathways for the derivatization of the title compound.

Potential Applications in Drug Discovery

While the biological activity of this compound itself has not been reported, the pyrazole scaffold is prevalent in a multitude of therapeutic areas. Substituted pyrazoles have demonstrated a wide range of pharmacological effects, including analgesic and anti-inflammatory activities.[3] Furthermore, various pyrazole derivatives have been investigated for their antimicrobial and antifungal properties.[4]

The structural motifs present in the title compound suggest it could be a valuable intermediate for developing agents targeting:

-

Kinases: The pyrazole core is a known hinge-binding motif in many kinase inhibitors.

-

Infectious Diseases: Nitro-heterocycles are a known class of anti-infective agents. The amino-derivatives could also be explored for antibacterial or antifungal activity.

-

Inflammation: As a scaffold for COX inhibitors or other anti-inflammatory targets.

The synthesis of a small library of compounds based on this scaffold, followed by screening against a panel of biological targets, would be a logical next step in exploring its therapeutic potential.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This guide provides a robust, predictive framework for its synthesis, characterization, and chemical behavior, based on established principles of pyrazole chemistry. The versatile nature of its functional groups makes it an attractive starting point for the generation of diverse compound libraries for screening in various drug discovery programs. The experimental validation of the predictions laid out in this document is highly encouraged to unlock the full potential of this and related pyrazole scaffolds.

References

- Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization.

- Alkylation of 3(5)-methylpyrazole with propargyl bromide and study of thermal and catalytic polymerization of the products obtained.

- ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

- Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Heterocyclic Compounds - Crysdot LLC.

- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative.

- ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxyl

- 5-Methyl-3-nitro-1H-pyrazole. Apollo Scientific.

- 5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide - 1H NMR. SpectraBase.

- Ethyl 5-methyl-1H-pyrazole-3-carboxyl

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (2020-11-13).

- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.

- ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxyl

- Methyl 5-nitro-1H-pyrazole-3-carboxyl

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

- Synthesis of Pyrazolone Deriv

- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.

- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH. (2022-08-14).

- Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

- 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol. EvitaChem.

- Ethyl 2-(5-fluoro-3-methyl-1H-pyrazol-1-yl)

- Nitration of 3-methyl-1,5-diphenylpyrazole and rel

- Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxyl

Sources

- 1. 34334-96-8 Cas No. | 5-Methyl-3-nitro-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Synthesis, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a nitro group and an acetate moiety to the pyrazole ring offers a versatile platform for the synthesis of novel compounds with potential biological activity. This document details the precise nomenclature, structure, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterization of the title compound.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the target compound is ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate . The structure is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3]

The key structural features are:

-

A pyrazole ring as the core scaffold.

-

A methyl group substituted at the C5 position of the pyrazole ring.

-

A nitro group (-NO₂) at the C3 position, which acts as a strong electron-withdrawing group.

-

An ethyl acetate group linked to the N1 position of the pyrazole ring via a methylene bridge.

The presence and positioning of these functional groups are critical to the molecule's chemical reactivity and its potential interactions with biological targets. The CAS number for this compound is 321165-21-3.[4]

Chemical Structure:

Caption: Synthetic workflow for ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

Step 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole

The precursor, 5-methyl-3-nitro-1H-pyrazole, can be synthesized by the nitration of 5-methyl-1H-pyrazole.

Experimental Protocol:

-

Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 5-methyl-1H-pyrazole to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

-

Reaction: Maintain the temperature below 10°C while stirring the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture over crushed ice and neutralize it carefully with a suitable base, such as sodium carbonate, until a precipitate forms.

-

Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Recrystallization from a suitable solvent like ethanol may be required for further purification.

Step 2: Synthesis of Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

The final compound is synthesized via N-alkylation of the nitrated pyrazole with an ethyl haloacetate. The alkylation of pyrazoles with ethyl haloacetates is a well-established method. [1][5] Experimental Protocol:

-

Reaction Setup: To a solution of 5-methyl-3-nitro-1H-pyrazole in a polar aprotic solvent such as acetonitrile or DMF, add a base, typically potassium carbonate or cesium carbonate, to deprotonate the pyrazole nitrogen.

-

Addition of Alkylating Agent: Add ethyl chloroacetate or ethyl bromoacetate dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material. The regioselectivity of the alkylation is influenced by the substituents on the pyrazole ring. [5]4. Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the pyrazole ring proton (C4-H).- A quartet and a triplet corresponding to the ethyl group (-OCH₂CH₃).- A singlet for the methylene protons (-CH₂-COO).- A singlet for the methyl group protons (-CH₃). |

| ¹³C NMR | - Resonances for the pyrazole ring carbons.- A signal for the ester carbonyl carbon.- Signals for the methylene and methyl carbons of the ethyl acetate moiety.- A signal for the C5-methyl carbon. |

| FT-IR (cm⁻¹) | - Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (around 1550-1500 and 1350-1300 cm⁻¹).- A strong absorption band for the ester carbonyl group (C=O) around 1750-1735 cm⁻¹.- C-H stretching and bending vibrations. |

| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight (C₈H₁₁N₃O₄ = 213.19 g/mol ). |

Applications and Future Directions

Pyrazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [6][7]The nitro group in the target molecule can serve as a precursor for an amino group via reduction, opening up possibilities for further functionalization and the synthesis of a diverse library of compounds for biological screening. Additionally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical space for drug development.

Conclusion

This technical guide provides a comprehensive overview of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, including its IUPAC name, structure, a detailed synthetic protocol, and expected analytical data. The synthetic route presented is based on established and reliable chemical transformations. This molecule represents a valuable building block for the development of novel therapeutic agents and functional materials.

References

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). In Angewandte Chemie International Edition. Retrieved January 17, 2026, from [Link]

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Biological Activities. Current Topics in Medicinal Chemistry, 17(20), 2313–2337.

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules, 28(15), 5739. [Link]

- Kumar, A., et al. (2013). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 69, 1–29.

- Rani, P., et al. (2016). A review on pyrazole: A versatile moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 1–9.

-

Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate - Crysdot LLC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3191–o3192. [Link]

-

5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024). IUCrData, 9(10), x241018. [Link]

-

Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. 321165-21-3|Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of substituted pyrazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While the initial focus of this guide was on ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a specific CAS number for this exact structure proved elusive during the literature search. However, extensive data is available for closely related analogs, such as ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS No. 1245807-07-1)[1]. This guide will, therefore, focus on the broader class of substituted pyrazole carboxylates, drawing on available data to provide a thorough understanding of their synthesis, chemical properties, and potential applications. The principles and methodologies discussed herein are broadly applicable to various derivatives within this chemical family.

Chemical and Physical Properties

Substituted pyrazole carboxylates are characterized by a core pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The properties of these compounds can be significantly influenced by the nature and position of the substituents on the pyrazole ring.

A representative example, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, has the following properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | PubChem[1] |

| Molecular Weight | 199.16 g/mol | PubChem[1] |

| IUPAC Name | ethyl 1-methyl-3-nitropyrazole-5-carboxylate | PubChem[1] |

| CAS Number | 1245807-07-1 | PubChem[1] |

These compounds are typically crystalline solids with varying melting points and solubilities depending on their specific substitution patterns.

Synthesis of Substituted Pyrazole Carboxylates

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3][4][5][6] This versatile approach allows for the introduction of a wide variety of substituents onto the pyrazole core.

A general synthetic workflow for the preparation of substituted pyrazole carboxylates is outlined below:

Sources

- 1. ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C7H9N3O4 | CID 14049151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Introduction

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a nitro group for electronic modulation and a versatile ester handle for further derivatization, makes it a valuable intermediate in the synthesis of complex target molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive technical overview of the requisite starting materials and the underlying synthetic strategy for its preparation, designed for researchers and professionals in drug development and chemical synthesis.

The synthesis is logically approached in two principal stages:

-

Formation of the Heterocyclic Core: The synthesis of 5-methyl-3-nitro-1H-pyrazole.

-

N-Alkylation: The subsequent attachment of the ethyl acetate moiety to the pyrazole ring nitrogen.

This document elucidates the causal relationships behind experimental choices, provides validated protocols, and offers mechanistic insights to ensure both reproducibility and a deep understanding of the chemical transformations involved.

Part 1: Synthesis of the Pyrazole Core: 5-Methyl-3-nitro-1H-pyrazole

The foundational step in the synthesis is the construction of the substituted pyrazole ring. While 5-methyl-3-nitro-1H-pyrazole is commercially available from several suppliers[2][3][4], understanding its synthesis from fundamental precursors is crucial for process optimization and cost management in large-scale applications. The most direct and reliable strategy involves a two-step sequence: the initial formation of 3(5)-methylpyrazole followed by regioselective nitration.

Strategic Workflow: From Dicarbonyl to Nitropyrazole

The chosen pathway leverages the classic Knorr pyrazole synthesis, a robust and high-yielding condensation reaction, followed by an electrophilic aromatic substitution to install the nitro group.

Caption: Synthetic workflow for 5-methyl-3-nitro-1H-pyrazole.

Primary Starting Materials & Rationale

| Starting Material | Formula | Rationale for Selection |

| Acetylacetone | CH₃COCH₂COCH₃ | A readily available, inexpensive 1,3-dicarbonyl compound that serves as the carbon backbone for the pyrazole ring, directly providing the C3, C4, C5 atoms and the C5-methyl group. |

| Hydrazine Hydrate | N₂H₄·H₂O | The source of the two adjacent nitrogen atoms (N1, N2) required for the pyrazole heterocycle. It is a common and effective reagent for this type of cyclocondensation. |

| Nitric Acid (fuming) | HNO₃ | The source of the electrophilic nitronium ion (NO₂⁺) for the nitration step. |

| Sulfuric Acid (conc.) | H₂SO₄ | Acts as a catalyst in the nitration reaction, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[5] |

Experimental Protocols

Protocol 1A: Synthesis of 3(5)-Methylpyrazole

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with acetylacetone (1.0 eq) and ethanol as the solvent. Begin stirring and cool the mixture in an ice bath to 0-5 °C.

-

Hydrazine Addition: Add hydrazine hydrate (1.0 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-3 hours.

-

Work-up & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude oil can often be purified by vacuum distillation to yield 3(5)-methylpyrazole as a colorless solid or oil.

Protocol 1B: Nitration of 3(5)-Methylpyrazole to Yield 5-Methyl-3-nitro-1H-pyrazole

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, carefully prepare the nitrating mixture by adding concentrated sulfuric acid to an ice-cooled beaker. Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

-

Substrate Addition: In a separate flask, dissolve 3(5)-methylpyrazole (1.0 eq) in concentrated sulfuric acid, keeping the mixture cooled in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution. It is critical to maintain the internal reaction temperature below 5 °C to prevent side reactions and ensure regioselectivity.

-

Reaction Completion: After the addition, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Work-up & Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic aqueous solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude 5-methyl-3-nitro-1H-pyrazole can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Part 2: N-Alkylation to this compound

With the pyrazole core in hand, the final step is the covalent attachment of the ethyl acetate group. This is achieved via a nucleophilic substitution reaction, where the deprotonated pyrazole nitrogen attacks an electrophilic ethyl haloacetate.

Strategic Workflow: Nucleophilic Substitution

The N-alkylation of pyrazoles is a well-established transformation.[6][7] The primary challenge is controlling the regioselectivity, as alkylation can occur at either of the two ring nitrogens.

Caption: N-Alkylation of the nitropyrazole core.

Core Reagents & Rationale

| Reagent | Formula | Rationale for Selection |

| 5-Methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | The nucleophilic substrate, synthesized as described in Part 1. |

| Ethyl Chloroacetate | ClCH₂COOCH₂CH₃ | An effective and commercially available alkylating agent (electrophile). The chlorine atom is a good leaving group, and the ethyl ester provides the desired functional handle. Ethyl bromoacetate is a suitable, more reactive alternative.[8] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | A mild, inexpensive inorganic base used to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is a much stronger nucleophile. |

| Acetone or DMF | CH₃COCH₃ / (CH₃)₂NCHO | A polar aprotic solvent is required to dissolve the reagents and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile. |

Mechanistic Insight & Regioselectivity

The N-alkylation proceeds via an Sₙ2 mechanism. The base abstracts the acidic proton from the pyrazole N-H, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion.

A critical consideration is regioselectivity. The pyrazolate anion has two nucleophilic nitrogen atoms, N1 and N2.

-

N1 Position: Adjacent to the C5-methyl group.

-

N2 Position: Adjacent to the C3-nitro group.

The formation of the desired 1-yl-acetate isomer is generally favored. This outcome is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The methyl group at the C5 position provides significant steric bulk, which can hinder the approach of the alkylating agent to the adjacent N1 nitrogen. Conversely, the nitro group at C3 is sterically less demanding.

-

Electronic Effects: The potent electron-withdrawing nature of the nitro group at C3 significantly increases the acidity of the proton on the adjacent N2 nitrogen, but it also reduces the nucleophilicity of the N2 atom in the resulting conjugate base. The N1 nitrogen, being further from the nitro group, retains higher nucleophilicity.

In many cases, the electronic effect directing the attack from the more nucleophilic N1 dominates over the steric hindrance from the C5-methyl group, leading to the desired product as the major isomer. Careful optimization of reaction conditions (solvent, temperature, base) is key to maximizing the yield of the desired regioisomer.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add 5-methyl-3-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and acetone or DMF.

-

Reagent Addition: Add ethyl chloroacetate (1.1-1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be taken up in a solvent like ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

-

E.A. Bisenbaeva, G.A. Gazalieva, A.M. Dembitsky, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, National Institutes of Health (NIH), [Link]

-

Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Pyrazole, [Link]

-

Research Journal of Pharmacy and Technology, Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications, [Link]

-

Taylor & Francis Online, Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status, [Link]

-

Slideshare, Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole, [Link]

-

MDPI, Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, [Link]

-

ResearchGate, Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained, [Link]

-

National Institutes of Health (NIH), Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H), [Link]

-

ResearchGate, Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, [Link]

-

Springer, Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation, [Link]

-

Semantic Scholar, Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, [Link]

-

ACS Publications, Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs, [Link]

-

Journal of the Chilean Chemical Society, Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone, [Link]

-

Boron Molecular, 3-methyl-5-nitro-1H-pyrazole, [Link]

-

Journal of Medicinal and Chemical Sciences, Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives, [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. 34334-96-8 Cas No. | 5-Methyl-3-nitro-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. smolecule.com [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate molecular weight and formula

An In-depth Technical Guide to Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Authored by: Senior Application Scientist, Gemini Division

January 17, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2][3][4][5] This document details the physicochemical properties, a proposed synthetic pathway, and methods for characterization of the title compound. Furthermore, it explores the potential applications of this molecule within the broader context of pyrazole derivatives in contemporary drug discovery, offering insights for researchers and scientists in the field.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a cornerstone in the design of numerous therapeutic agents.[3][5] The metabolic stability and versatile substitution patterns of the pyrazole ring have led to its incorporation into a variety of clinically successful drugs.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] The continuous exploration of novel pyrazole derivatives is a testament to their privileged status in medicinal chemistry.[3][4] This guide focuses on a specific derivative, this compound, providing detailed technical information for its synthesis and potential use in research and development.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular formula and weight have been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate |

| Appearance | Expected to be a crystalline solid |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves a two-step process: the formation of the substituted pyrazole ring followed by N-alkylation.

Synthesis Workflow Diagram

Sources

A Technical Guide to the Solubility Determination of Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate in Organic Solvents for Drug Development Applications

Executive Summary: The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its performance and developability. Among these, solubility is a critical parameter that directly influences bioavailability, formulation design, and the reliability of in vitro assays.[1][2] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound featuring the medicinally significant pyrazole scaffold.[3][4] We present a detailed protocol for the gold-standard shake-flask method, discuss quantitative analysis techniques, and offer insights into the interpretation of solubility data for researchers, chemists, and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound belongs to the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry found in numerous approved drugs, including anti-inflammatory agents like celecoxib. The development of new chemical entities (NCEs) containing such scaffolds is a cornerstone of modern drug discovery. However, an estimated 40% or more of NCEs exhibit poor aqueous solubility, creating significant hurdles for their progression.[5]

Low solubility can lead to:

-

Inadequate and variable drug absorption and bioavailability.[2]

-

Challenges in developing suitable formulations for oral or parenteral administration.[6]

-

Precipitation in in-vitro assays, leading to unreliable and misleading results.[5][7]

-

Difficulties in purification and handling during synthesis.

Therefore, a thorough understanding and accurate determination of a compound's solubility profile in various solvents is not merely a routine measurement but a foundational step in risk mitigation and strategic drug development.[1][8] This guide focuses on providing the scientific rationale and a validated experimental framework for assessing the solubility of this compound in relevant organic solvents.

Theoretical Principles of Solubility: A Molecular Structure Perspective

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a useful predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[9]

An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility behavior:

-

Polar Moieties: The molecule contains several polar functional groups that can engage in dipole-dipole interactions and hydrogen bonding.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

-

Ester Group (-COOC₂H₅): Contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

-

Pyrazole Ring: An aromatic heterocycle with two nitrogen atoms, one of which can act as a hydrogen bond acceptor.

-

-

Nonpolar Moieties:

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

Ethyl Group (-CH₂CH₃): A nonpolar, hydrophobic group.

-

Aromatic Ring System: While the pyrazole ring has polar atoms, the ring itself contributes some nonpolar surface area.

-

Based on this structure, we can anticipate that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents (e.g., ethanol, methanol) due to the presence of multiple polar groups. Conversely, its solubility is expected to be low in nonpolar solvents like hexane.

Caption: Predicted solubility based on molecular features.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[10][11] The method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide), HPLC-grade or equivalent

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Equipment

-

Analytical balance

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed with undissolved solid remaining.[10]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[13]

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Determine the concentration of the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.[14]

Caption: Experimental workflow for the Shake-Flask method.

Quantitative Analysis Techniques

The accuracy of the solubility measurement depends entirely on the precise quantification of the dissolved compound in the saturated solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for concentration determination.[15] A calibration curve must first be generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of the unknown sample can then be determined by interpolating its absorbance on this curve. This method is most suitable for pure compounds in non-absorbing solvents.[13][16]

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and sensitivity compared to UV-Vis spectroscopy and is the preferred method for complex mixtures or compounds with low UV absorbance.[14] A calibration curve is similarly constructed by plotting the peak area against the concentration of standard solutions. HPLC can separate the target compound from any potential impurities or degradants, ensuring a more accurate measurement.[17]

Data Presentation and Interpretation

Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL) and molarity (mol/L) at a specified temperature. The results should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexane | 0.1 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 5.2 | 0.024 |

| Dichloromethane | 3.1 | 45.8 | 0.215 |

| Ethyl Acetate | 4.4 | 110.5 | 0.518 |

| Acetone | 5.1 | 250.7 | 1.176 |

| Ethanol | 5.2 | 95.3 | 0.447 |

| Methanol | 6.6 | 150.1 | 0.704 |

| DMSO | 7.2 | > 400 | > 1.876 |

(Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.)

Interpretation: The solubility profile provides critical insights for drug development. For instance, high solubility in a volatile solvent like ethyl acetate or acetone is advantageous for purification by crystallization. For formulation, solubility in pharmaceutically acceptable co-solvents like ethanol or DMSO is a key consideration.[18] Low solubility in nonpolar solvents like hexane can be exploited for precipitation during synthesis workup.

Conclusion

The solubility of this compound is a fundamental property that dictates its behavior from the synthesis flask to its potential therapeutic application. A systematic approach, combining theoretical structural analysis with rigorous experimental determination via the shake-flask method, provides the reliable data necessary for informed decision-making in the drug development pipeline. Accurate solubility profiling enables chemists and formulation scientists to overcome potential obstacles early, ultimately accelerating the path from a promising molecule to a viable drug candidate.

References

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmajournal.net [pharmajournal.net]

- 5. ucd.ie [ucd.ie]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bmglabtech.com [bmglabtech.com]

- 9. chem.ws [chem.ws]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. enamine.net [enamine.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. scirp.org [scirp.org]

- 16. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. www1.udel.edu [www1.udel.edu]

- 25. mdpi.com [mdpi.com]

- 26. ijnrd.org [ijnrd.org]

characterization of novel nitro-substituted pyrazole compounds

An In-Depth Technical Guide to the Characterization of Novel Nitro-Substituted Pyrazole Compounds

Authored by a Senior Application Scientist

Foreword: The Rationale and Rising Importance of Nitro-Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The introduction of a nitro (-NO₂) group to this privileged scaffold is a strategic decision in medicinal chemistry. The nitro group is a powerful electron-withdrawing moiety that can profoundly modulate the physicochemical properties of the parent molecule, influencing its acidity, lipophilicity, and metabolic stability.[5] This, in turn, can enhance binding affinity to biological targets, alter mechanisms of action, and potentiate therapeutic efficacy.[6][7][8] For instance, certain nitro-aromatic derivatives have demonstrated superior antimicrobial and anticancer activities.[9][10][11]

This guide provides a comprehensive framework for the systematic . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the underlying scientific principles and the causal logic behind experimental choices. Our approach is rooted in establishing self-validating systems where each step of characterization logically builds upon the last, ensuring data integrity and accelerating the drug discovery pipeline.

Section 1: Synthesis Pathway and Mechanistic Considerations

The successful characterization of any novel compound begins with a robust and well-understood synthetic strategy. The choice of synthesis route is dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves the cyclocondensation of a β-diketone with a substituted hydrazine.[6]

Core Synthesis: Cyclocondensation Reaction

The fundamental principle of this synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine, which cyclizes to form the pyrazole ring. When synthesizing nitro-substituted aryl pyrazoles, the nitro group can be present on either the hydrazine or the diketone precursor.

A common route involves reacting a substituted phenylhydrazine with a 1,3-diketone under acidic or basic conditions.[12] For example, the synthesis of a triaryl-substituted pyrazole often starts with a Friedel-Crafts acylation to prepare the necessary 1,3-diketone intermediate.[6]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Nitro-Pyrazole

This protocol outlines a generalized procedure for the synthesis of a pyrazole derivative where a nitro-substituted phenylhydrazine is used to introduce the desired moiety.

-

Preparation of the 1,3-Diketone Intermediate:

-

To a solution of an appropriate acetophenone derivative in a suitable solvent (e.g., ethyl acetate), add a base such as sodium methoxide.

-

Slowly add a substituted benzoyl chloride at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting material.

-

Perform an acidic workup (e.g., with dilute HCl) and extract the product with an organic solvent. Purify the resulting 1,3-diketone by recrystallization or column chromatography.

-

Causality: The base is essential to deprotonate the α-carbon of the acetophenone, forming an enolate that acts as the nucleophile to attack the benzoyl chloride.

-

-

Cyclocondensation to Form the Pyrazole Ring:

-

Dissolve the purified 1,3-diketone (1 equivalent) in glacial acetic acid or ethanol.

-

Add the desired (e.g., 4-nitrophenyl)hydrazine hydrochloride (1.1 equivalents).

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude pyrazole product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.[6]

-

Causality: The acidic medium facilitates the condensation by protonating the carbonyl oxygens, making them more electrophilic for the initial attack by the hydrazine nitrogen. The subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of nitro-substituted pyrazoles.

Section 2: Spectroscopic and Structural Elucidation

Unambiguous characterization is critical to confirm the identity, purity, and three-dimensional structure of the synthesized compound. A combination of spectroscopic techniques and single-crystal X-ray diffraction provides a complete structural picture.[13][14]

Spectroscopic Characterization

A standardized workflow ensures that all necessary spectral data is collected for comprehensive analysis.[15]

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the purified pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[15]

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The aromatic protons will typically appear in the δ 7-9 ppm region. The chemical shifts will be influenced by the nitro group's electron-withdrawing nature. The pyrazole C4-H proton, if present, often appears as a singlet around δ 6.5-7.0 ppm.[16]

-

¹³C NMR: Acquire the spectrum. Pyrazole ring carbons typically resonate between δ 105-155 ppm.[15][16] The carbon atom bearing the nitro group will be significantly deshielded.

-

Self-Validation: The integration of proton signals should correspond to the number of protons in the proposed structure. The number of unique carbon signals should match the number of unique carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Prep: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.[16]

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Key Peaks: Look for characteristic strong asymmetric and symmetric stretching vibrations for the C-NO₂ group, typically appearing around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[17] Also, identify C=N stretching of the pyrazole ring (~1590 cm⁻¹) and C-H aromatic stretching (>3000 cm⁻¹).[16]

-

-

Mass Spectrometry (MS):

-

Methodology: Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Data Analysis: Determine the molecular weight by identifying the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺). The observed mass should match the calculated molecular weight of the proposed structure. Analyze the fragmentation pattern to further confirm the structure.

-

Data Presentation: Spectroscopic Summary

| Technique | Expected Observations for a Nitro-Aryl Pyrazole Derivative | Purpose |

| ¹H NMR | Aromatic protons δ 7-9 ppm; Pyrazole C4-H δ ~6.5-7.0 ppm.[16] | Confirms proton environment and count. |

| ¹³C NMR | Pyrazole carbons δ 105-155 ppm; C-NO₂ carbon deshielded.[15] | Confirms carbon backbone and symmetry. |

| FT-IR | Strong C-NO₂ stretches at ~1550 cm⁻¹ and ~1350 cm⁻¹.[17] | Identifies key functional groups, especially the nitro group. |

| Mass Spec | [M+H]⁺ peak corresponding to the calculated molecular weight. | Determines molecular weight and confirms formula. |

Single-Crystal X-ray Crystallography

While spectroscopy confirms connectivity, X-ray crystallography provides the definitive three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[18][19] This information is invaluable for understanding structure-activity relationships and for computational modeling.[13]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting & Data Collection: Select a suitable crystal and mount it on a goniometer. Collect diffraction data using a diffractometer, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[18]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using software packages like SHELXT.[19] Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.

-

Data Analysis: Analyze the final structure to understand molecular conformation, planarity of the pyrazole ring, and key intermolecular interactions like hydrogen bonds or π-π stacking, which stabilize the crystal packing.[20][21]

Data Presentation: Crystallographic Parameters

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape.[13] |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell.[13] |

| Unit Cell (a, b, c, β) | a=9.3 Å, b=9.8 Å, c=16.4 Å, β=87.3° | Dimensions and angle of the repeating unit.[13] |

| Dihedral Angles | Pyrazole-Aryl Ring: 25.6° | Describes the 3D orientation of substituents.[21] |

| Key Interactions | N-H···O Hydrogen Bonds | Elucidates forces governing crystal packing.[18] |

Section 3: Biological Activity Evaluation

The ultimate goal for many novel compounds is therapeutic application. Therefore, screening for biological activity against relevant targets is a critical phase of characterization. Nitro-substituted pyrazoles have shown promise as both antimicrobial and anticancer agents.[3][9]

Characterization Workflow Diagram

Caption: Integrated workflow for structural and biological characterization.

Antimicrobial Activity Screening

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[9] Include positive (broth + inoculum, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22] This can be determined by visual inspection or by measuring absorbance with a plate reader.

-

Causality & Validation: This assay directly quantifies the potency of the compound. The inclusion of controls validates that the broth supports growth and that there is no contamination. Comparing results against a standard antibiotic (e.g., ciprofloxacin) provides a benchmark for activity.[2]

Anticancer Activity Screening

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.[13][23]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO and then diluted in media) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[23]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

-

Analysis: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23]

-

Causality & Validation: This assay is based on the principle that only viable cells with active mitochondria can reduce the yellow MTT to purple formazan. A dose-dependent decrease in viability is a strong indicator of cytotoxic activity.

Data Presentation: Biological Activity Summary

| Compound ID | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) |

| Nitro-Pyrazole-A | S. aureus | 1.56 | - |

| Nitro-Pyrazole-A | E. faecium | 0.78 | - |

| Nitro-Pyrazole-B | A549 (Lung Cancer) | - | 37.59 |

| Nitro-Pyrazole-B | HeLa (Cervical Cancer) | - | 23.6 |

| Doxorubicin | A549 (Lung Cancer) | - | 5.23 |

| Note: Data is hypothetical, based on representative values from literature.[13][22][23] |

Section 4: Structure-Activity Relationships (SAR)

The final step in characterization is to synthesize the structural and biological data to build a Structure-Activity Relationship (SAR) model.[24][25] This involves systematically analyzing how changes in the molecular structure affect biological potency.

Key Considerations for Nitro-Pyrazoles:

-

Position of the Nitro Group: The location of the -NO₂ group on an aryl ring (ortho, meta, or para) can dramatically impact activity. This is due to changes in steric hindrance and electronic effects that alter how the molecule fits into a binding pocket.[6] For example, para-nitro substitution has been shown to be effective in certain anticancer pyrazoles.[26]

-

Substituents on Other Rings: The nature of substituents at other positions of the pyrazole or its aryl attachments is crucial. Electron-donating or -withdrawing groups, halogens, or bulky alkyl groups can fine-tune the compound's lipophilicity, solubility, and target interactions.[24]

-

The Pyrazole Core: The substitution pattern on the pyrazole ring itself (e.g., on the N1 nitrogen vs. other carbons) defines the overall shape and hydrogen bonding capabilities of the molecule, which is fundamental to its biological function.[25]

By synthesizing a small library of analogs with systematic variations and evaluating their activity, researchers can identify the key structural features required for optimal potency and selectivity, guiding the design of next-generation lead compounds.[24]

References

-

Naoum, F., Tsoleridis, C., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. Available at: [Link][6][7][27]

-

PubMed. (2007). Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands. PubMed. Available at: [Link]

-

Starchenkov, M. K., et al. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Akhtar, M., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports. Available at: [Link][13]

-

Yin, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link][5][17]

-

Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link][14]

-

El-Faham, A., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link][20]

-

Gichinga, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link][19]

-

Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link][9]

-

El-Sayed, N., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). TEA-mediated synthesis of nitro-functionalized pyrazole derivatives. ResearchGate. Available at: [Link]

-

Mistry, B.D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link][16]

-

Thatavarthi, P. (2019). One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link][28][29]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link][8]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link][21]

-

Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link][30]

-

Kumar, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link][22]

-

Hafez, H. N., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Allied Academies. Available at: [Link][3]

-

Ali, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Processes. Available at: [Link][1]

-

ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group. ResearchGate. Available at: [Link][10]

-

Acar, Ç., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link][11]

-

ResearchGate. (2022). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link][31]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link][23]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link][4]

-

Yin, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link][2]

-

RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link][26]